molecular formula C4H14P2Si B14322893 (Diethylsilanediyl)bis(phosphane) CAS No. 109756-53-8

(Diethylsilanediyl)bis(phosphane)

Cat. No.: B14322893
CAS No.: 109756-53-8
M. Wt: 152.19 g/mol
InChI Key: YBVCMMZINORZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diethylamino)(pentafluorophenyl)phosphane (hereafter referred to as compound 1) is a "push-pull" phosphane ligand characterized by a unique electronic structure. The phosphorus center is bonded to two electron-donating diethylamino (-NEt₂) groups and one electron-withdrawing pentafluorophenyl (C₆F₅) group . This electronic asymmetry enhances its versatility in coordination chemistry and catalysis.

Properties

CAS No.

109756-53-8

Molecular Formula

C4H14P2Si

Molecular Weight

152.19 g/mol

IUPAC Name

[diethyl(phosphanyl)silyl]phosphane

InChI

InChI=1S/C4H14P2Si/c1-3-7(5,6)4-2/h3-6H2,1-2H3

InChI Key

YBVCMMZINORZLW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(P)P

Origin of Product

United States

Comparison with Similar Compounds

Coordination Chemistry :

  • Forms stable complexes with Pd(II) (e.g., trans-Pd[P(C₆F₅)(NEt₂)₂]₂Cl₂, complex 3 ) and Cu(I) (e.g., Cu[P(C₆F₅)(NEt₂)₂]₂I, complex 4 ) .
  • Pd complexes exhibit distorted square-planar geometries, while Cu complexes adopt trigonal planar coordination with high thermal stability (up to 130°C) .

Comparison with Similar Phosphane Ligands

Structural and Electronic Comparisons

Key Compounds for Comparison :

Tris(pentafluorophenyl)phosphane (P(C₆F₅)₃)

  • Electron-deficient ligand with three C₆F₅ groups.
  • Shorter Pd–P bond lengths (2.291 Å vs. 2.35 Å in complex 3 ) and near-planar Pd coordination .
  • Larger coordination shifts in ³¹P NMR (Δδ ≈ -20 ppm) due to stronger σ-donation .

Bis(morpholin-4-yl)(pentafluoroethyl)phosphane Electroneutral ligand with morpholine donors. Mo–P bond lengths (2.506–2.527 Å) longer than Pd–P in complex 3, reflecting weaker backbonding .

Triphenylphosphane (PPh₃)

  • Electron-rich ligand with three phenyl groups.
  • ³¹P NMR resonance at ~-5 ppm; coordination shifts (Δδ ≈ +30 ppm) indicate strong π-backdonation .

Table 1: Structural and Electronic Parameters

Ligand Pd–P Bond Length (Å) ³¹P NMR Shift (Δδ, ppm) Electronic Nature
Compound 1 2.35 -3.6 Push-pull
P(C₆F₅)₃ 2.291 -20.0 Electron-withdrawing
PPh₃ 2.28 +30.0 Electron-donating

Catalytic Performance

Pd Complexes in Cross-Coupling Reactions :

  • Complex 3 achieves 98% yield in Suzuki-Miyaura coupling at 60°C, outperforming P(C₆F₅)₃-based catalysts at similar temperatures .
  • The distorted geometry of complex 3 enhances substrate accessibility, improving reaction rates .

Cu Complexes in Click Chemistry :

  • Complex 4 catalyzes azide/alkyne cycloaddition (CuAAC) with 98% yield under microwave conditions (60°C, 90 min) and 80% yield in continuous-flow systems (130°C) .
  • Comparative studies show PPh₃-CuI complexes degrade above 100°C, whereas complex 4 remains stable .

Table 2: Catalytic Performance in Model Reactions

Reaction Type Catalyst Conditions Yield (%) Reference
Suzuki-Miyaura Coupling Complex 3 60°C, 2 h 98
CuAAC (Microwave) Complex 4 60°C, 90 min 98
CuAAC (Flow) Complex 4 130°C, 4 mL/min 80

Stability and Reactivity

  • Acid Sensitivity : The P–N bonds in compound 1 hydrolyze under acidic conditions, limiting its use in low-pH environments .
  • Thermal Stability : Complex 4 remains intact up to 130°C, whereas Hg[P(CF₃)₂]₂ (from ) decomposes above 80°C .
  • Steric Effects : The C₆F₅ group in compound 1 reduces steric bulk compared to bis(3,5-dimethylphenyl)phosphane, enabling faster substrate binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.